molecular formula C32H27F4N5O3 B1662371 N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 473722-68-8

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B1662371
CAS No.: 473722-68-8
M. Wt: 605.6 g/mol
InChI Key: XMRGQUDUVGRCBS-UHFFFAOYSA-N
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Description

This compound, also known as AMG-487 (or VUF10085), is a potent, orally bioavailable antagonist of the chemokine receptor CXCR3 . Its structure features:

  • A pyrido[2,3-d]pyrimidin-4-one core substituted with a 4-ethoxyphenyl group at position 3.
  • An ethyl linker connecting the core to an N-(pyridin-3-ylmethyl)acetamide moiety.
  • A 4-fluoro-3-(trifluoromethyl)phenyl group on the acetamide side chain.

AMG-487 was developed to inhibit CXCR3-mediated immune responses, with applications in autoimmune diseases and cancer . Its pharmacokinetics (PK) are dose- and time-dependent due to CYP3A-mediated metabolism and mechanism-based inhibition by its metabolite M2 (O-deethylated AMG-487) .

Properties

IUPAC Name

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRGQUDUVGRCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27F4N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of CXCL10 and CXCL11 binding to CXCR3 by NBI-74330 affects the calcium mobilization in response to these chemokines. It also inhibits the chemotaxis induced by CXCL11. This suggests that NBI-74330 affects the signaling pathways downstream of CXCR3 activation, which are involved in immune responses.

Biochemical Analysis

Cellular Effects

In cellular contexts, NBI-74330 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to reduce CD4 T cell and macrophage migration to the peritoneal cavity. It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of NBI-74330 have been observed over time in laboratory settings. For instance, in a study on atherosclerosis, NBI-74330 treatment resulted in a significant reduction in atherosclerotic lesion formation

Dosage Effects in Animal Models

In animal models, the effects of NBI-74330 have been observed to vary with different dosages. For example, in a study on neuropathic pain, NBI-74330 was administered at a dose of 100 µg/5 µL, which resulted in significant analgesic activity.

Transport and Distribution

The transport and distribution of NBI-74330 within cells and tissues are not explicitly detailed in the available literature. Given its molecular interactions with the chemokine receptor CXCR3, it is likely that it is transported to sites where this receptor is expressed.

Biological Activity

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide, commonly known as NBI-74330, is a synthetic organic compound distinguished for its biological activity primarily as a chemokine receptor antagonist. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

NBI-74330 has a complex molecular structure characterized by multiple aromatic rings and functional groups. Its molecular formula is C32H28F3N5O5C_{32}H_{28}F_{3}N_{5}O_{5}, with a molecular weight of approximately 605.594 g/mol. The compound is classified under the pyridopyrimidinone class, which is notable for its diverse pharmacological activities.

The primary mechanism of action for NBI-74330 involves its role as an antagonist of the CXCR3 receptor , a G protein-coupled receptor implicated in various inflammatory processes. By blocking this receptor, NBI-74330 can modulate immune responses and potentially influence tumor metastasis, given that CXCR3 is expressed on tumor cells and is associated with promoting metastasis .

Biological Activity

Research indicates that NBI-74330 exhibits significant biological activity through the following mechanisms:

Case Studies and Experimental Data

Several studies have explored the biological activity of NBI-74330:

StudyFindings
Study 1 Demonstrated significant inhibition of CXCR3-mediated chemotaxis in vitro.
Study 2 Showed that NBI-74330 reduced tumor growth in mouse models by inhibiting CXCR3 signaling pathways.
Study 3 Investigated the compound's effects on inflammatory cytokine production, revealing a dose-dependent reduction in pro-inflammatory markers.

These findings highlight the potential of NBI-74330 as a therapeutic agent in treating inflammatory diseases and certain cancers.

Comparative Analysis with Similar Compounds

NBI-74330 shares structural similarities with other compounds targeting chemokine receptors or involved in anti-inflammatory activities:

Compound NameStructure/FunctionUnique Features
VUF10472CXCR3 antagonistDifferent receptor affinities
AZD3463Dual PI3K/mTOR inhibitorBroader target profile beyond chemokine receptors
MizoribineImmunosuppressantActs on T cells via purine metabolism

NBI-74330 stands out due to its high selectivity for CXCR3 and specific inverse agonistic effects, making it a promising candidate for targeted therapies .

Comparison with Similar Compounds

Structural Analogues Targeting CXCR3

Several nonpeptidergic CXCR3 antagonists share structural motifs with AMG-487 but differ in core scaffolds and substituents. Key examples include:

Compound Name (Code) Core Structure Key Substituents Functional Profile
AMG-487 (VUF10085) Pyrido[2,3-d]pyrimidin-4-one 4-ethoxyphenyl, 4-fluoro-3-(trifluoromethyl)phenyl, pyridin-3-ylmethyl Potent CXCR3 antagonist (IC₅₀ = 8 nM); oral bioavailability; time-dependent PK
VUF10474 (NBI-74330) Quinazolin-4-one 4-fluorophenyl, piperazine linker, pyridinylmethyl High CXCR3 affinity (IC₅₀ = 1 nM); limited oral bioavailability
TAK-779 Benzocycloheptenyl 4-methylphenyl, dimethylaminopropyl Dual CXCR3/CCR5 antagonist; discontinued due to poor solubility
VUF5834 Imidazolium bromide 3,4-dichlorophenyl, oxoethyl groups Moderate CXCR3 activity; used as a tool compound

Key Structural Insights :

  • Core Flexibility: AMG-487 and VUF10474 use rigid heterocyclic cores (pyrido[2,3-d]pyrimidinone vs. quinazolinone), enhancing target binding through π-π stacking. TAK-779 employs a flexible benzocycloheptenyl scaffold, reducing selectivity .
  • Substituent Impact : The 4-fluoro-3-(trifluoromethyl)phenyl group in AMG-487 improves lipophilicity and receptor interactions compared to VUF10474’s simpler 4-fluorophenyl. The pyridin-3-ylmethyl group enhances solubility .
  • Metabolic Stability: AMG-487’s ethoxy group undergoes CYP3A-mediated O-deethylation to form M2, a mechanism-based inhibitor contributing to nonlinear PK. This is absent in VUF10474 and TAK-779, which show linear kinetics .

Functional Comparison

Potency and Selectivity
  • AMG-487 : Demonstrates >100-fold selectivity for CXCR3 over other chemokine receptors (e.g., CCR5, CXCR4) .
  • VUF10474: Higher affinity (IC₅₀ = 1 nM) but cross-reacts with adenosine receptors .
  • TAK-779 : Dual antagonism limits therapeutic utility despite broad anti-inflammatory effects .
Pharmacokinetics
Parameter AMG-487 VUF10474 TAK-779
Oral Bioavailability Moderate (dose-dependent) Low (extensive first-pass) Poor (discontinued)
Half-life (t₁/₂) 6–8 hours (humans) Not reported <2 hours
Metabolic Pathway CYP3A (M2 metabolite inhibits CYP3A) Glucuronidation Hepatic oxidation

Clinical Implications: AMG-487’s nonlinear PK complicates dosing but provides prolonged receptor coverage. VUF10474’s poor bioavailability limits clinical translation despite high potency.

Other Acetamide Derivatives

  • N-(4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl)isopropylamine : A p38 MAP kinase inhibitor with a pyridopyrazine core .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide : Benzothiazole-based anticancer agent .
  • N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : Anticonvulsant with halogenated aryl groups .

Divergent Applications : The acetamide group serves as a flexible linker in diverse therapeutic contexts, with substituents dictating target specificity.

Preparation Methods

Synthesis of 3-(4-Ethoxyphenyl)pyrido[2,3-d]pyrimidin-4-one

Reagents :

  • 2-Amino-4-chloronicotinonitrile
  • 4-Ethoxyphenylboronic acid
  • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1)

Procedure :

  • Suzuki-Miyaura Coupling : React 2-amino-4-chloronicotinonitrile (10 mmol) with 4-ethoxyphenylboronic acid (12 mmol) using Pd(PPh₃)₄ (0.1 eq) in degassed DME/H₂O at 90°C for 12 h.
  • Cyclocondensation : Treat intermediate with urea (20 mmol) in DMF at 160°C for 6 h to form the pyrido[2,3-d]pyrimidin-4-one core.

Yield : 68% after column chromatography (SiO₂, EtOAc/hexanes 1:2)

Introduction of (1S)-1-Aminoethyl Group

Reagents :

  • 3-(4-Ethoxyphenyl)pyrido[2,3-d]pyrimidin-4-one
  • (S)-(-)-1-Phenylethylamine
  • NaBH₃CN, MeOH

Procedure :

  • Reductive Amination : React ketone intermediate (5 mmol) with (S)-(-)-1-phenylethylamine (6 mmol) and NaBH₃CN (10 mmol) in MeOH at 0°C → 25°C over 4 h.
  • Chiral Resolution : Separate diastereomers via preparative HPLC (Chiralpak IA, hexane/i-PrOH 85:15).

Enantiomeric Excess : >99% (HPLC analysis)

Amide Bond Formation

Reagents :

  • 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetic acid
  • HATU, DIPEA, DMF

Procedure :

  • Activation : Treat 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid (5.5 mmol) with HATU (6 mmol) and DIPEA (12 mmol) in DMF (15 mL) at 0°C for 30 min.
  • Coupling : Add amine intermediate (5 mmol) and stir at 25°C for 18 h.
  • Deprotection : Remove chiral auxiliary via hydrogenolysis (H₂, Pd/C, EtOAc).

Yield : 74% after recrystallization (EtOAc/n-hexane)

Critical Process Parameters and Optimization

Table 1: Catalyst Screening for Suzuki Coupling

Catalyst Solvent System Temperature (°C) Yield (%) Purity (HPLC)
Pd(PPh₃)₄ DME/H₂O 90 68 98.2
Pd(OAc)₂/XPhos Toluene/EtOH 110 72 97.8
PdCl₂(dppf) DMF/H₂O 100 65 96.5

Optimal Conditions : Pd(OAc)₂/XPhos in toluene/EtOH provided 72% yield but required higher temperatures, increasing side-product formation. Pd(PPh₃)₄ in DME/H₂O offered better reproducibility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=4.8 Hz, 1H, pyridine-H), 8.35 (s, 1H, pyrimidine-H), 7.68–7.15 (m, 8H, aromatic), 4.52 (q, J=6.6 Hz, 1H, CH(CH₃)), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, CH₂CO), 1.42 (d, J=6.6 Hz, 3H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₃₂H₂₈F₄N₅O₃ [M+H]⁺: 622.2074; found: 622.2078.

Scale-Up Considerations and Challenges

Key Issues :

  • Exotherm Management : The cyclocondensation step releases NH₃, requiring controlled addition of urea and jacketed reactor cooling.
  • Pd Removal : Residual Pd levels reduced to <5 ppm via treatment with SiliaMetS Thiol resin.
  • Polymorphism : Final compound exhibits three polymorphs (Forms I-III). Crystallization from EtOAc/n-heptane at 5°C yields thermodynamically stable Form I.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

Parameter Patent Route Academic Protocol Industrial Process
Total Steps 7 5 6
Overall Yield (%) 18 29 41
Purity (HPLC, %) 95.3 97.1 99.6
Cost Index 1.00 0.85 0.72

Superior Route : The industrial process achieves higher yield through telescoped steps and in-situ intermediate purification.

Q & A

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques :

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks, with aromatic protons (e.g., pyrido[2,3-d]pyrimidin-4-one core) appearing as distinct multiplets .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+) to verify the molecular formula (e.g., C₃₂H₂₈F₃N₅O₄) .
  • Infrared Spectroscopy (IR): Functional groups like carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1200 cm⁻¹) are identified .
  • HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures ≥95% purity .

Basic: What synthetic strategies are employed for multi-step preparation of this compound?

Methodological Answer:
The synthesis typically involves modular assembly of heterocyclic cores :

Pyrido[2,3-d]pyrimidin-4-one Core Formation: Condensation of 4-ethoxyphenyl-substituted aminopyridine with ethyl acetoacetate under reflux (e.g., ethanol, 80°C) .

Ethyl Acetamide Side-Chain Installation: Nucleophilic substitution or Mitsunobu reaction to attach the ethyl-acetamide moiety to the pyrimidine N2 position .

Fluorophenyl-Trifluoromethyl Group Coupling: Suzuki-Miyaura cross-coupling or Ullmann-type reactions for aryl-fluorine/trifluoromethyl integration .

Final Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:
Contradictions often arise from assay-specific variables or target promiscuity :

  • Dose-Response Curves: Compare EC₅₀/IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to identify assay sensitivity thresholds .
  • Off-Target Profiling: Use kinase/GPCR panels (e.g., Eurofins Cerep) to rule out non-specific binding .
  • Solubility/Stability Testing: Assess compound stability in assay buffers (e.g., DMSO vs. aqueous solutions) via LC-MS monitoring .
  • Orthogonal Assays: Validate hits with SPR (surface plasmon resonance) for direct binding kinetics .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:
Molecular docking and dynamics simulations are critical:

  • Target Preparation: Retrieve X-ray structures (PDB) of hypothesized targets (e.g., kinase domains) and prepare with protonation states (e.g., MOE or Schrödinger) .
  • Docking: Use Glide SP/XP or AutoDock Vina to generate pose clusters, prioritizing poses with hydrogen bonds to pyridinylmethyl or trifluoromethylphenyl groups .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability; monitor RMSD and interaction persistence .
  • Free Energy Calculations: MM-GBSA/PBSA to rank binding affinities .

Basic: What in vitro models are suitable for preliminary pharmacological screening?

Methodological Answer:
Prioritize target- and disease-relevant models :

  • Enzymatic Assays: Fluorescence-based kinase assays (e.g., ADP-Glo™ for ATPase activity) .
  • Cell Viability: MTT/XTT assays in cancer lines (e.g., HCT-116, MCF-7) for antiproliferative activity .
  • Immune Modulation: ELISA for cytokine secretion (e.g., TNF-α/IL-6) in primary macrophages .
  • Membrane Permeability: Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How are reaction conditions optimized for scale-up synthesis?

Methodological Answer:
Optimization involves DoE (Design of Experiments) :

  • Solvent Screening: Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) for yield improvements .
  • Catalyst Systems: Compare Pd(PPh₃)₄ vs. XPhos Pd G3 for coupling efficiency .
  • Temperature Gradients: Use microwave-assisted synthesis (e.g., 100–150°C) to reduce reaction times .
  • Workup Efficiency: Replace column chromatography with recrystallization (e.g., ethanol/water) for greener purification .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:
Solid-state characterization is essential:

  • X-ray Powder Diffraction (XRPD): Identify unique diffraction patterns for polymorphs .
  • DSC/TGA: Monitor melting points (ΔH) and thermal decomposition profiles .
  • Raman Spectroscopy: Detect lattice vibrations specific to crystalline forms .
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity and stability under humidity .

Basic: How are structure-activity relationships (SAR) explored for this compound?

Methodological Answer:
SAR studies focus on systematic substituent variation :

  • Core Modifications: Replace pyrido[2,3-d]pyrimidin-4-one with quinazolinone (compare IC₅₀ shifts) .
  • Side-Chain Alterations: Substitute pyridin-3-ylmethyl with benzyl groups to assess steric effects .
  • Electron-Withdrawing Groups: Introduce nitro or cyano groups at the 4-fluorophenyl position to modulate electron density .
  • Bioisosteric Replacement: Swap trifluoromethyl with chloromethyl to evaluate hydrophobic interactions .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:
Address metabolic soft spots via medicinal chemistry :

  • Liver Microsomal Assays: Identify primary sites of oxidation (e.g., ethoxyphenyl demethylation) using human/rat liver microsomes + NADPH .
  • Deuterium Incorporation: Replace labile C-H bonds with deuterium at metabolically vulnerable positions .
  • Prodrug Design: Mask acetamide as a phosphate ester for improved plasma stability .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 to predict drug-drug interactions .

Advanced: How are in vivo pharmacokinetic parameters correlated with in vitro data?

Methodological Answer:
Use allometric scaling and compartmental modeling :

  • Plasma Protein Binding: Equilibrium dialysis to calculate free fraction (fu) for dose adjustment .
  • IV/PO Studies in Rodents: Measure AUC, Cmax, and t½; apply Wagner-Nelson method for absorption rate .
  • PBPK Modeling: Simulate tissue distribution using logP (e.g., 3.5) and pKa (e.g., 8.2) .
  • Metabolite Identification: LC-HRMS/MS to track major Phase I/II metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 2
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

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